N-Desmethyl Regorafenib-d3 is a deuterium-labeled derivative of N-Desmethyl Regorafenib, which itself is a metabolite of Regorafenib, a small molecule inhibitor targeting multiple kinases. Regorafenib is primarily utilized in the treatment of various cancers, including metastatic colorectal cancer, gastrointestinal stromal tumors, and hepatocellular carcinoma. The incorporation of deuterium into N-Desmethyl Regorafenib enhances its utility in pharmacokinetic studies, allowing researchers to trace the compound's metabolism and distribution within biological systems .
N-Desmethyl Regorafenib-d3 is classified as a stable isotope-labeled compound. It is synthesized for research purposes and is available from specialized chemical suppliers. The molecular formula for N-Desmethyl Regorafenib-d3 is C20H10D3ClF4N4O3, with a molecular weight of 471.81 g/mol . This compound serves as a valuable tool in the study of drug metabolism and pharmacokinetics.
The synthesis of N-Desmethyl Regorafenib-d3 involves several key steps that typically include the incorporation of deuterium into the N-Desmethyl Regorafenib molecule. This process often employs deuterated reagents and solvents under controlled conditions to ensure the integrity and purity of the final product. Specific synthetic routes may vary among manufacturers, but they generally follow established protocols for deuterium labeling .
N-Desmethyl Regorafenib-d3 can undergo various chemical reactions similar to those of its parent compound, Regorafenib. Key reactions include:
Oxidation: The compound can be oxidized to form N-oxide derivatives.
Reduction: Reduction reactions may revert the compound to its parent form.
Substitution: Substitution reactions are common, particularly involving its aromatic rings and functional groups.
Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are often employed in these reactions. The major products formed include various substituted derivatives that can be further analyzed or utilized in research applications .
The mechanism of action for N-Desmethyl Regorafenib-d3 mirrors that of Regorafenib itself. It primarily functions as an inhibitor of multiple receptor tyrosine kinases involved in angiogenesis (VEGFR1–3, TIE2), stromal signaling (PDGFR-beta, FGFR), and oncogenic pathways (KIT, RET, RAF). This inhibition disrupts normal cellular functions and pathological processes such as tumor growth and metastasis .
In laboratory settings, studies have shown that N-Desmethyl Regorafenib-d3 effectively inhibits cell proliferation in various cancer cell lines by targeting these pathways. Its deuterium labeling facilitates detailed pharmacokinetic studies that elucidate its behavior in biological systems over time .
N-Desmethyl Regorafenib-d3 exhibits several notable physical and chemical properties:
The compound is stable under standard laboratory conditions but should be handled with care due to its biological activity and potential regulatory restrictions associated with its use .
N-Desmethyl Regorafenib-d3 is primarily utilized in scientific research to investigate the pharmacokinetics and metabolism of Regorafenib. Its applications include:
Chemistry: Acts as a tracer in studies examining the synthesis and degradation pathways of Regorafenib.
Biology: Aids in understanding metabolic pathways and biological effects across various cell lines.
Medicine: Employed in pharmacokinetic studies to analyze absorption, distribution, metabolism, and excretion (ADME) profiles in clinical settings.
Industry: Used in developing new therapeutic agents and quality control processes during drug manufacturing .
CAS No.: 15302-16-6
CAS No.: 4430-97-1
CAS No.: 32986-79-1
CAS No.: 53905-12-7
CAS No.: 55337-75-2